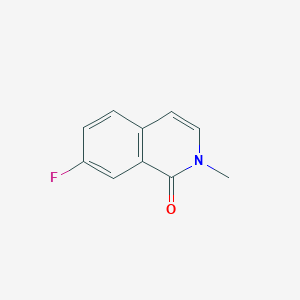

7-Fluoro-2-methylisoquinolin-1-one

Description

7-Fluoro-2-methylisoquinolin-1-one is a fluorinated isoquinolinone derivative characterized by a fluorine substituent at position 7 and a methyl group at position 2 of the isoquinolinone core (C₁₀H₈FNO). Isoquinolinones are nitrogen-containing heterocycles with broad applications in medicinal chemistry, particularly as intermediates in drug synthesis and as bioactive scaffolds. The fluorine atom in this compound enhances its electronic properties and metabolic stability, making it a candidate for further pharmacological exploration .

Propriétés

IUPAC Name |

7-fluoro-2-methylisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNZUENPRZJVRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methylisoquinolin-1-one can be achieved through several methodologies:

Direct Fluorination: This involves the direct introduction of a fluorine atom onto the isoquinoline ring.

Cyclization of Precursors: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.

Industrial Production Methods: Industrial production methods for fluorinated isoquinolines typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal catalysts or catalyst-free processes in water to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Fluoro-2-methylisoquinolin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorine-substituted position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include quinones, tetrahydroisoquinoline derivatives, and various substituted isoquinolines .

Applications De Recherche Scientifique

7-Fluoro-2-methylisoquinolin-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it valuable in studying biological systems and interactions.

Medicine: Fluorinated isoquinolines are explored for their potential as pharmaceuticals due to their bioactivity.

Mécanisme D'action

The mechanism of action of 7-Fluoro-2-methylisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to biological targets, leading to increased bioactivity. The exact pathways and targets depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 7-Fluoro-2-methylisoquinolin-1-one:

Electronic and Spectral Properties

- NMR Analysis: 7-Fluoro-2-methylisoquinolin-1-one: Expected downfield shifts in ¹H NMR due to fluorine's electron-withdrawing effect (similar to 3j, where δ 8.01–6.25 ppm for aromatic protons is observed) . 3j: ¹⁹F NMR resonance at -113.99 ppm, indicative of fluorine's electronic environment in the isoquinolinone core . 7-Methyl-2H-isoquinolin-1-one: Lacks fluorine-induced deshielding, resulting in simpler aromatic proton splitting .

IR and Mass Spectrometry :

Physicochemical and Functional Differences

- Solubility : Methoxy-substituted 3j shows improved solubility in polar solvents compared to the methylated target compound .

- Metabolic Stability: Fluorine in the target compound reduces susceptibility to oxidative metabolism compared to non-fluorinated analogues like 7-Methyl-2H-isoquinolin-1-one .

Pharmacological Potential

For example, 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one () demonstrates structural parallels but includes a dihydroquinoline core, highlighting the role of halogenation in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.